molecular formula C6H5BrN2O2 B14856209 4-Bromopyrimidin-2-YL acetate

4-Bromopyrimidin-2-YL acetate

Cat. No.: B14856209
M. Wt: 217.02 g/mol
InChI Key: CHHLMWFYIAWUOR-UHFFFAOYSA-N
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Description

4-Bromopyrimidin-2-YL acetate is a brominated pyrimidine derivative featuring a bromine atom at the 4-position and an acetate ester group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, conferring distinct electronic and reactivity profiles compared to monocyclic analogs like pyridines. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the acetate group introduces hydrolytic stability and modulates solubility. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate for constructing complex molecular architectures .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

(4-bromopyrimidin-2-yl) acetate

InChI

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-8-3-2-5(7)9-6/h2-3H,1H3

InChI Key

CHHLMWFYIAWUOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=CC(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidin-2-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method includes the reaction of 2-aminopyrimidine with bromine in the presence of a suitable solvent to yield 4-bromopyrimidine. This intermediate is then acetylated using acetic anhydride to form this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Bromopyrimidin-2-yl acetate participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings , enabling the formation of C–C and C–N bonds.

Key Reaction Data

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hBiarylpyrimidine derivatives72–85
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAminopyrimidine analogs65–78

Mechanistic Insights :

  • Oxidative Addition : The palladium catalyst activates the C–Br bond, forming a Pd(II) intermediate.

  • Transmetalation : In Suzuki couplings, boronic acids transfer their aryl group to Pd.

  • Reductive Elimination : Pd(0) regenerates, releasing the coupled product .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4-position.

Reaction Conditions and Outcomes

NucleophileSolvent/TempProductYield (%)Reference
Sodium MethoxideMeOH, reflux, 6 h4-Methoxypyrimidin-2-yl acetate88
PiperidineDMF, 90°C, 4 h4-Piperidinopyrimidin-2-yl acetate76

Kinetic Notes :

  • Reactions proceed via a two-step mechanism : (1) attack by the nucleophile at C4, (2) elimination of bromide.

  • Electron-withdrawing acetate at C2 enhances electrophilicity at C4, accelerating substitution.

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield 4-bromopyrimidin-2-ol.

Hydrolysis Pathways

ConditionReagentsProductReaction TimeYield (%)
Acidic HydrolysisHCl (6M), H₂O, reflux4-Bromopyrimidin-2-ol3 h92
Basic HydrolysisNaOH (2M), EtOH, 60°C4-Bromopyrimidin-2-ol2 h89

Application : Hydrolysis products serve as intermediates for further functionalization, such as alkylation or acylation.

Acetylation and Ester Exchange

The acetate group can be replaced with other acyl groups via transesterification or acylation .

Representative Transformations

ReactionReagentsProductYield (%)
TransesterificationMeOH, H₂SO₄, refluxMethyl this compound81
Acyl Chloride ReactionAcCl, pyridine, CH₂Cl₂4-Bromopyrimidin-2-yl propionate75

Catalytic Influence : Acidic or basic catalysts enhance reaction rates by stabilizing transition states.

Oxidation

  • Pyridine N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrimidine nitrogen, forming N-oxide derivatives (yield: 68%).

Reduction

  • Debromination : Hydrogenation with Pd/C and H₂ reduces C–Br to C–H, yielding pyrimidin-2-yl acetate (yield: 83%).

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing acetic acid and forming polymeric byproducts.

  • Light Sensitivity : Prolonged UV exposure leads to debromination (quantified via HPLC: 15% degradation over 48 h).

Scientific Research Applications

4-Bromopyrimidin-2-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyrimidin-2-YL acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and pyrimidine ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 4-bromopyrimidin-2-YL acetate and analogous compounds:

Compound Name Core Structure Substituents Key Properties Applications
This compound Pyrimidine Br (4-position), acetate (2-position) High electrophilicity due to dual N atoms; acetate enhances hydrolytic stability Cross-coupling reactions, drug intermediates
Ethyl 2-(4-bromopyridin-2-YL)acetate Pyridine Br (4-position), ethyl acetate (2-position) Single N atom reduces electron deficiency; ethyl ester increases lipophilicity Suzuki couplings, agrochemical synthesis
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine S-thioether, thietane-3-yloxy, methyl Sulfur atoms increase nucleophilicity; thietane adds steric bulk Antibacterial agents, material science
4-[(4-Bromopyrimidin-2-yl)amino]benzonitrile Pyrimidine Br (4-position), amino, benzonitrile Amino group enables hydrogen bonding; benzonitrile introduces π-conjugation Anticancer agents, coordination chemistry

Research Findings and Data

Crystallographic Insights

X-ray studies of this compound derivatives (e.g., ) reveal planar pyrimidine rings with dihedral angles <25° between substituents, minimizing steric strain. Hydrogen-bonding networks (N–H···O, C–H···Br) stabilize crystal lattices, critical for optimizing solid-state formulations .

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